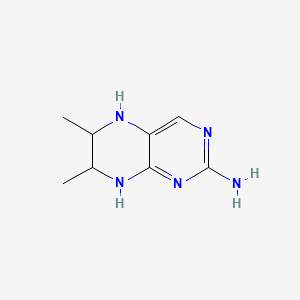

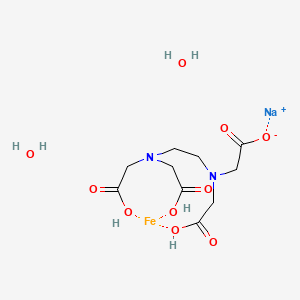

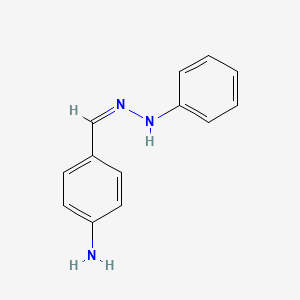

![molecular formula C16H24N2O B579851 N-Ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine CAS No. 850032-66-5](/img/structure/B579851.png)

N-Ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine

Vue d'ensemble

Description

“N-Ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine” is a compound that belongs to the class of compounds commonly known as tryptamines . The full name of the chemical is 5-Methoxy-N-isopropyltryptamine . It has a linear formula of C14H20N2O and a molecular weight of 232.32 .

Molecular Structure Analysis

The molecular structure of “N-Ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine” is characterized by an indole ring substituted at the 3-position by an ethanamine .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³, a boiling point of 602.8±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It has 6 H bond acceptors, 3 H bond donors, and 6 freely rotating bonds .Applications De Recherche Scientifique

Synthesis Methodologies :

- Nedolya et al. (2010) developed a one-pot synthesis method for N-vinylpyrroles, which can be applied to synthesize substituted N-[2-(vinyloxy)ethyl]pyrroles, offering a novel approach to these compounds (Nedolya, Tarasova, Albanov, & Trofimov, 2010).

Biological Activity :

- Bonzom et al. (1998) investigated the rapid absorption of a synthetic amine by Catharanthus seedlings, showing significant effects on indole alkaloid accumulation (Bonzom, Andary, Roussel, Gargadennec, & Gueiffier, 1998).

- Phutdhawong et al. (2019) studied the cytotoxicity of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives against cancer cell lines and bacteria, finding one amine derivative to exhibit potent biological activity (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

Pharmacokinetics :

- Walczak (2014) developed a liquid chromatography-tandem mass spectrometry method for quantifying new aminopropan-2-ol derivatives, useful in pharmacokinetic studies of substances with β-adrenolytic activity (Walczak, 2014).

- Manier et al. (2020) conducted a study on the metabolic fate of N-Ethyl-N-propyltryptamine (EPT), a new psychoactive substance, for analytical purposes in forensic and clinical toxicology (Manier, Felske, Zapp, Eckstein, & Meyer, 2020).

Chemical Properties and Transformations :

- Simakov et al. (1985) explored the condensation of N-(2-ethoxycarbonylindol-3-yl)-N',N'-dialkylamidines, leading to the synthesis of various indole derivatives with potential applications (Simakov, Velezheva, Dvorkin, & Suvarov, 1985).

Catalytic Applications :

- Nyamato et al. (2015) studied potential hemilabile (imino)pyridine palladium(II) complexes as selective ethylene dimerization catalysts, which can be synthesized using similar amine compounds (Nyamato, Ojwach, & Akerman, 2015).

Mécanisme D'action

Target of Action

5-Methoxy EiPT, also known as N-ethyl-N-isoprpyl-5-methoxy-tryptamine, is a psychedelic compound of the tryptamine class . The primary target of 5-Methoxy EiPT is thought to be the 5-HT2A receptor , similar to other tryptamines . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) expressed in the central and peripheral nervous systems .

Mode of Action

The mechanism that produces the hallucinogenic effects of 5-Methoxy EiPT is thought to result primarily from 5-HT2A receptor agonism . Agonism at this receptor leads to the release of various neurotransmitters and neuromodulators, and it plays a key role in mediating the hallucinogenic effects of psychedelics .

Biochemical Pathways

It is known that the activation of 5-ht2a receptors leads to an increase in intracellular calcium levels, which can affect various downstream signaling pathways .

Pharmacokinetics

It is known that tryptamines are typically rapidly absorbed and metabolized, which can lead to a relatively short duration of action .

Result of Action

The activation of 5-HT2A receptors by 5-Methoxy EiPT is thought to lead to its hallucinogenic effects .

Action Environment

The action, efficacy, and stability of 5-Methoxy EiPT can be influenced by various environmental factors. For example, factors such as pH can affect the stability of the compound, while factors such as the presence of other substances can influence its action and efficacy .

Propriétés

IUPAC Name |

N-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-5-18(12(2)3)9-8-13-11-17-16-7-6-14(19-4)10-15(13)16/h6-7,10-12,17H,5,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEQXDHSGNBFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704548 | |

| Record name | 5-Methoxy-N-ethyl-N-isopropyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850032-66-5 | |

| Record name | N-Ethyl-5-methoxy-N-(1-methylethyl)-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850032-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Meo-eipt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850032665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-N-ethyl-N-isopropyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-MEO-EIPT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M8HT6UV7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is significant about the discovery of 5-MeO-EIPT?

A: The study identified 5-MeO-EIPT, a tryptamine derivative, for the first time in products being sold before the amendment of Japan's Pharmaceutical Affairs Law in 2007 []. This finding highlights the continuous emergence of new designer drugs, even in the face of legal controls. The emergence of 5-MeO-EIPT underscores the challenges in regulating psychoactive substances and the need for ongoing monitoring and research in this area.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

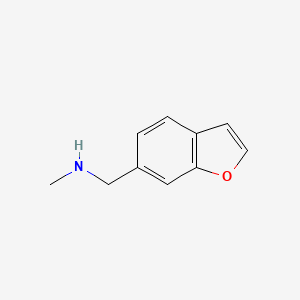

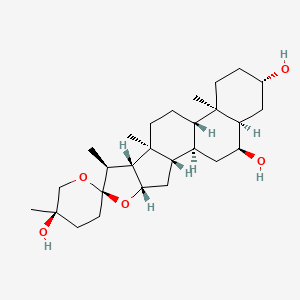

![4-Hydroxy-3-[[4-hydroxy-3-[[2-[methyl(octadecyl)amino]-5-sulfophenyl]carbamoyl]naphthalen-1-yl]diazenyl]benzoic acid](/img/structure/B579768.png)

![1H-[1,3]Thiazolo[4,5-G]indazole](/img/structure/B579783.png)